Structural Profiling and Synthetic Methodologies of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine: A Technical Guide for Medicinal Chemists
Structural Profiling and Synthetic Methodologies of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine: A Technical Guide for Medicinal Chemists
As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently rely on the piperidine scaffold to drive the discovery of novel therapeutics. The compound 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine (1)[1] represents a highly functionalized, privileged pharmacophore. This in-depth guide deconstructs its structural rationale, details a self-validating synthetic workflow, and explores its mechanistic behavior in receptor binding.
Structural Rationale and Physicochemical Profiling
The architecture of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine is not arbitrary; it is a meticulously designed assembly of three distinct functional modules, each serving a specific pharmacokinetic and pharmacodynamic purpose.
-
The Piperidine Core: Piperidine is a universally privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs[2]. Its basic tertiary amine (pKa ~9) is critical for forming salt bridges with conserved aspartate residues within the transmembrane domains of G Protein-Coupled Receptors (GPCRs).
-
The 4-Benzyloxy Moiety: The ether linkage at the 4-position provides a flexible tether to a bulky, lipophilic aromatic ring. This flexibility allows the benzyl group to sweep a larger conformational space, enabling it to induce fit and anchor into deep hydrophobic pockets. This specific substitution pattern has been pivotal in the discovery of selective3[3] and4[4].
-
The 1-(2-Methoxyethyl) Group: Alkylating the piperidine nitrogen with a methoxyethyl chain serves a dual purpose. First, the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple lipophilic alkyl chain. Second, it fine-tunes the basicity of the tertiary amine, optimizing the delicate balance between target affinity and blood-brain barrier (BBB) permeability.
Quantitative Physicochemical Data
| Parameter | Value | Mechanistic Rationale |
| CAS Number | 1311910-82-3 | Unique chemical identifier for database tracking[1]. |
| Molecular Formula | C15H23NO2 | Balances lipophilicity and molecular weight. |
| Molecular Weight | 249.35 g/mol | Optimal for small molecule drug design (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 0 | Enhances passive membrane and BBB permeability. |
| Hydrogen Bond Acceptors | 3 | Facilitates target protein interactions (N-atom, two O-atoms). |
| Topological Polar Surface Area | ~21.6 Ų | Excellent for CNS penetration (ideal < 90 Ų). |
Pharmacophore Mapping
Pharmacophore mapping of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine with target proteins.
Self-Validating Synthetic Methodology
Step 1: N-Boc Protection
-
Rationale: The secondary amine of the piperidine core is highly nucleophilic. If left unprotected, subsequent etherification attempts will result in unwanted N-benzylation.
-
Protocol: Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) as an acid scavenger. Cool to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 4 hours.
-
Validation: TLC (Ninhydrin stain) must show the complete disappearance of the primary amine spot, confirming full protection.
Step 2: O-Benzylation
-
Rationale: The secondary alcohol must be deprotonated to form a reactive alkoxide. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to facilitate the Sₙ2 attack on benzyl bromide.
-
Protocol: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 mins until hydrogen evolution ceases. Add benzyl bromide (1.2 eq) dropwise. Stir at room temperature for 12 hours.
-
Validation: FTIR analysis must show the disappearance of the broad O-H stretch (~3300 cm⁻¹).
Step 3: Boc Deprotection
-
Rationale: The Boc group must be removed to free the piperidine nitrogen for the final alkylation. Trifluoroacetic acid (TFA) provides clean, rapid cleavage.
-
Protocol: Dissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours. Concentrate under reduced pressure to yield 4-(benzyloxy)piperidine as a TFA salt.
-
Validation: LC-MS should confirm the mass of the deprotected intermediate ([M+H]⁺ = 192.1 m/z).
Step 4: N-Alkylation
-
Rationale: The final step introduces the 2-methoxyethyl moiety. Potassium carbonate (K₂CO₃) is used to neutralize the TFA salt and act as a mild base for the Sₙ2 alkylation, preventing elimination side reactions.
-
Protocol: Suspend the TFA salt (1.0 eq) in acetonitrile (MeCN). Add K₂CO₃ (3.0 eq) and 1-bromo-2-methoxyethane (1.2 eq). Reflux for 8 hours. Filter, concentrate, and purify via flash chromatography.
Step-by-step synthetic workflow utilizing a self-validating Boc-protection strategy.
Analytical Characterization Heuristics
To definitively validate the final synthesized compound, rely on the following analytical heuristics:
-
Mass Spectrometry (LC-MS): The target compound will exhibit a strong molecular ion peak at [M+H]⁺ = 250.1 m/z .
-
¹H NMR (CDCl₃, 400 MHz): Look for three critical diagnostic regions:
-
Aromatic Protons: A multiplet around 7.25–7.40 ppm integrating for 5 protons (the benzyl ring).
-
Benzylic CH₂: A distinct singlet around 4.50 ppm integrating for 2 protons.
-
Methoxy Singlet: A sharp singlet at ~3.35 ppm integrating for 3 protons, confirming the successful attachment of the 2-methoxyethyl tail.
-
References
- Benchchem. "4-(Benzyloxy)-1-(2-methoxyethyl)piperidine | CAS 1311910-82-3". Benchchem Product Catalog.
- ChemRxiv. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists". Bioorganic & Medicinal Chemistry Letters.
- MDPI. "Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma". Molecules.
- NIH / PMC. "Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and 6". Journal of Medicinal Chemistry.
- PubMed. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". European Journal of Medicinal Chemistry.
Sources
- 1. 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine|CAS 1311910-82-3 [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
